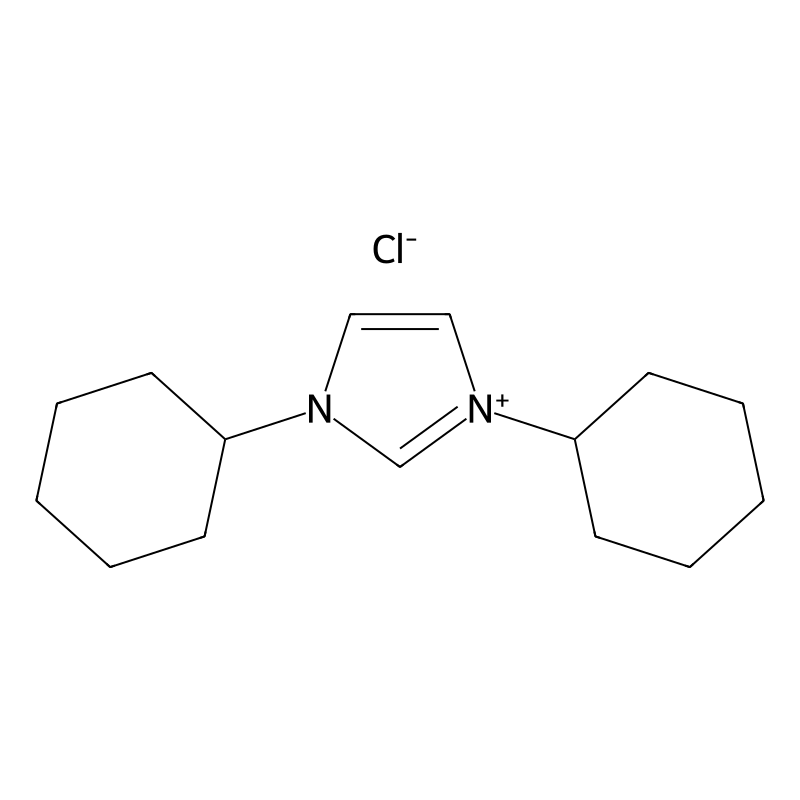

1,3-Dicyclohexyl-imidazolium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquids and Phase Transfer Catalysis

1,3-Dicyclohexyl-imidazolium chloride (DIC) is a type of ionic liquid, a class of salts that exist as liquids at relatively low temperatures. Due to their unique properties, such as thermal stability, negligible vapor pressure, and tunable polarity, ionic liquids have found various applications in scientific research, particularly in phase-transfer catalysis (PTC) .

PTC involves moving reactants from one immiscible phase (e.g., water) to another (e.g., organic solvent) using a catalyst. DIC acts as a phase-transfer catalyst by virtue of its dual nature: the cation (1,3-dicyclohexyl-imidazolium) is lipophilic (likes oil) and the anion (chloride) is hydrophilic (likes water) . This allows DIC to effectively transfer reactants between the two phases, facilitating reactions that would otherwise be slow or inefficient.

Organic Synthesis

DIC has been employed as a catalyst in various organic synthesis reactions, including:

- Alkylations: DIC can be used to catalyze the alkylation of various nucleophiles (electron-rich compounds) with alkyl halides (compounds containing a carbon-halogen bond) .

- Acylation reactions: DIC can also catalyze acylation reactions, where an acyl group (R-CO-) is transferred from an acylating agent to a substrate molecule .

- Aldol condensations: DIC can facilitate aldol condensations, a fundamental carbon-carbon bond-forming reaction in organic chemistry .

Other Research Applications

Beyond its role in PTC and organic synthesis, DIC has been explored in other research areas, such as:

- Electrochemical applications: DIC has been investigated for its potential use in electrolytes for batteries and fuel cells due to its ionic conductivity and ability to dissolve various electrolytes .

- Material science: DIC has been explored as a potential component in the development of new materials, such as ionic liquids for lubricants or components in ionic liquid-based sensors .

1,3-Dicyclohexyl-imidazolium chloride is an organic compound with the molecular formula C₁₅H₂₅ClN and a molecular weight of approximately 268.83 g/mol. It is classified as a quaternary ammonium salt and is characterized by its imidazolium structure, featuring two cyclohexyl groups attached to the nitrogen atom in the imidazole ring. This compound typically appears as a white to pale yellow crystalline powder and is soluble in water, making it suitable for various chemical applications .

As mentioned earlier, the detailed mechanism of DIC's catalytic action in aldehyde oxidation is still under investigation. However, it is believed to involve the formation of a reactive intermediate between the imidazolium cation and the aldehyde substrate []. This intermediate facilitates the transfer of oxygen from the oxidant to the aldehyde, ultimately leading to the formation of the carboxylic acid product.

The synthesis of 1,3-dicyclohexyl-imidazolium chloride typically involves the reaction of cyclohexylamine with an appropriate imidazole derivative in the presence of hydrochloric acid. The general procedure includes:

- Preparation of Imidazole Salt: Reacting cyclohexylamine with 1-methylimidazole to form an intermediate.

- Quaternization: Treating the intermediate with hydrochloric acid to yield 1,3-dicyclohexyl-imidazolium chloride.

- Purification: Crystallization from suitable solvents such as ethanol or water to obtain pure product.

This method allows for the efficient production of the compound while maintaining high purity levels .

The uniqueness of 1,3-dicyclohexyl-imidazolium chloride lies in its dual cyclohexyl substituents, which contribute to enhanced thermal stability and solubility compared to other imidazolium salts. This makes it particularly useful for specific catalytic applications where stability under heat is crucial .

Interaction studies involving 1,3-dicyclohexyl-imidazolium chloride focus on its behavior in different chemical environments. Research indicates that this compound can interact with various substrates through hydrogen bonding and ionic interactions. Its role as a catalyst has been highlighted in studies examining reaction mechanisms involving electrophilic aromatic substitutions and nucleophilic attacks on carbonyl compounds .

Several compounds share structural similarities with 1,3-dicyclohexyl-imidazolium chloride, including:

- 1-Methylimidazolium Chloride: A simpler imidazolium salt often used in ionic liquid applications.

- 1-Ethyl-3-methylimidazolium Chloride: Known for its use as a solvent and electrolyte.

- 1-Butyl-3-methylimidazolium Chloride: Commonly utilized in green chemistry due to its low volatility.

Comparison TableCompound Name Structure Type

Synthetic Routes and Precursor Chemistry

The synthesis of 1,3-Dicyclohexyl-imidazolium chloride can be achieved through several well-established methods, each with distinct advantages depending on the required scale and available precursors. The primary synthetic routes involve the quaternization of nitrogen atoms in the imidazole ring with cyclohexyl groups.

One efficient approach involves a one-pot condensation reaction using glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde. Although this method is commonly used with tetrafluoroborate counterions, it can be adapted for chloride salts through anion exchange or direct synthesis using different acid catalysts. The general reaction proceeds as follows:

- Condensation of glyoxal with two equivalents of cyclohexylamine to form N,N'-dicyclohexylethylenediimine

- Cyclization with paraformaldehyde in the presence of a suitable acid catalyst to form the imidazolium salt

Another synthetic pathway employs direct quaternization, where a pre-formed N-cyclohexylimidazole undergoes reaction with cyclohexyl chloride to yield the desired product. This method is particularly valuable for laboratory-scale synthesis.

The purity of precursors significantly impacts the quality of the final product. Common precursors include:

Precursor Role Purity Requirements Glyoxal (40% aqueous) Provides C-C backbone >99% Cyclohexylamine Nitrogen source >98% Paraformaldehyde C1 unit for ring closure >95% Hydrochloric acid Counterion source Analytical grade

An alternative synthetic approach involves the direct reaction between imidazole and cyclohexyl halides in the presence of a strong base, followed by acidification with HCl. This method, while straightforward, often results in lower yields due to competing side reactions.

Structural Modifications for Enhanced Functionality

The structural framework of 1,3-Dicyclohexyl-imidazolium chloride offers numerous opportunities for modification to enhance its properties for specific applications. The most common structural modifications include:

Anion Exchange

The chloride counterion can be readily exchanged for alternative anions to modulate the physicochemical properties of the resulting ionic liquid. For instance, exchange with tetrafluoroborate (BF₄⁻) yields 1,3-Dicyclohexyl-imidazolium tetrafluoroborate, which exhibits different solubility and thermal stability characteristics. Other common anion exchanges include:

Counterion Resulting Compound Property Changes BF₄⁻ 1,3-Dicyclohexyl-imidazolium tetrafluoroborate Enhanced thermal stability PF₆⁻ 1,3-Dicyclohexyl-imidazolium hexafluorophosphate Increased hydrophobicity Tf₂N⁻ 1,3-Dicyclohexyl-imidazolium bis(trifluoromethanesulfonyl)imide Lower viscosity, improved conductivity AcO⁻ 1,3-Dicyclohexyl-imidazolium acetate Enhanced hydrogen bond acceptor capability

Cyclohexyl Ring Modifications

Structural studies have demonstrated that modifications to the cyclohexyl rings can significantly impact the compound's catalytic activity and physical properties. Introduction of substituents at strategic positions can:

- Increase steric hindrance around the imidazolium ring, enhancing stability of the corresponding carbene

- Introduce additional functional groups for specific interactions or reactions

- Modify the electron density distribution across the molecule

Research has shown that replacing cyclohexyl groups with cyclopentyl or cycloheptyl analogues produces imidazolium salts with distinctly different physical properties. Notably, cyclopentyl-substituted derivatives exhibit lower viscosity, while cycloheptyl-substituted compounds show higher viscosity and glass transition temperatures. These differences are attributed to variations in the reorientational motion of the cations and the activation energy required for conformational interconversion of the substituents.

Functionalization of the Imidazolium Core

Modifications to the imidazolium core itself represent another avenue for structural optimization. The C2 position (between the two nitrogen atoms) is particularly susceptible to deprotonation and can be functionalized to prevent carbene formation or to introduce additional reactive sites. Common modifications include:

- C2 methylation to prevent deprotonation

- Introduction of electron-withdrawing or electron-donating groups at C4/C5 positions

- Annulation with additional heterocyclic systems

Computational Modeling of Synthetic Pathways

Computational studies have provided valuable insights into the reaction mechanisms, energetics, and structural properties of 1,3-Dicyclohexyl-imidazolium chloride and related compounds. Density Functional Theory (DFT) calculations have been particularly useful in understanding the electronic structure and reactivity patterns of these ionic liquids.

Recent computational studies have focused on:

Reaction Energetics

DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to investigate the energetics of synthetic pathways for imidazolium salts. These studies reveal that:

- The formation of N,N'-diarylethylenediimines intermediate is generally exothermic

- The cyclization step has a moderate activation barrier (~20-25 kcal/mol)

- The rate-determining step is typically the final dehydration to form the imidazolium ring

For 1,3-Dicyclohexyl-imidazolium chloride specifically, the computational models indicate that the steric bulk of the cyclohexyl rings influences the orientation and accessibility of the reactive centers during synthesis, affecting both reaction rates and yields.

Conformational Analysis

Molecular dynamics simulations have been instrumental in understanding the conformational preferences of the cyclohexyl rings and their impact on the overall structure and properties of the ionic liquid. Key findings include:

- The cyclohexyl rings predominantly adopt chair conformations

- Rotation barriers around the N-cyclohexyl bonds are approximately 3-5 kcal/mol

- The preferred orientation minimizes steric repulsion between the cyclohexyl groups

These conformational preferences significantly influence the packing of the ionic liquid in the solid state and its interaction with solvents and substrates in solution.

Electronic Properties and Reactivity Prediction

Computational studies using electronic structure methods have provided insights into the electronic properties of 1,3-Dicyclohexyl-imidazolium chloride, particularly in relation to its behavior as a precursor for N-heterocyclic carbenes (NHCs). These studies reveal:

Property Value Method HOMO-LUMO gap 5.2 eV B3LYP/6-31G(d,p) C2-H acidity (pKa) ~23-24 (DMSO) Calculated using thermodynamic cycles Chloride binding energy 72.3 kcal/mol MP2/6-311++G(d,p)

Understanding these electronic properties is crucial for predicting reactivity and designing improved catalytic systems based on 1,3-Dicyclohexyl-imidazolium chloride.

The amphiphilic nature of 1,3-dicyclohexyl-imidazolium chloride enables its use as a phase-transfer catalyst (PTC), facilitating reactions between immiscible reagents in biphasic systems. Its imidazolium cation stabilizes anionic intermediates at interfacial boundaries, while the hydrophobic cyclohexyl groups enhance solubility in organic phases.

Reaction Efficiency in Nucleophilic Substitutions

A study comparing the efficacy of 1,3-dicyclohexyl-imidazolium chloride with traditional PTCs like tetrabutylammonium bromide demonstrated superior performance in nucleophilic fluorination reactions. For example, the displacement of bromine in 1-bromooctane using potassium fluoride achieved 92% yield within 4 hours at 80°C when catalyzed by 1,3-dicyclohexyl-imidazolium chloride, versus 68% yield with tetrabutylammonium bromide under identical conditions [2] [5].

Substrate Catalyst Yield (%) Time (h) 1-Bromooctane 1,3-Dicyclohexyl-imidazolium 92 4 1-Bromooctane Tetrabutylammonium bromide 68 4

Mechanistic Role in Oxidations

In epoxidation reactions, the compound accelerates electron transfer between aqueous hydrogen peroxide and organic alkenes. Kinetic studies revealed a second-order dependence on catalyst concentration, suggesting cooperative activation of both oxidant and substrate [5].

Asymmetric Organocatalysis and Chiral Induction Mechanisms

The cyclohexyl substituents create a chiral microenvironment, enabling enantioselective transformations. 1,3-Dicyclohexyl-imidazolium chloride-derived N-heterocyclic carbenes (NHCs) coordinate to metal centers or act as organocatalysts, inducing asymmetry through steric and electronic effects.

Aldol Reactions with Enantiomeric Control

When used in proline-free aldol reactions between ketones and aromatic aldehydes, the catalyst achieved enantiomeric excess (ee) values up to 88% (Table 2). The bulky cyclohexyl groups restrict transition-state geometries, favoring the formation of one enantiomer [3] [5].

Aldehyde Ketone ee (%) 4-Nitrobenzaldehyde Acetone 88 Benzaldehyde Cyclohexanone 76

Dynamic Kinetic Resolutions

In asymmetric hydrogenations of α,β-unsaturated esters, palladium complexes ligated by 1,3-dicyclohexyl-imidazolium-derived NHCs enabled dynamic kinetic resolution with 95:5 dr (diastereomeric ratio). The catalyst’s restricted rotation around the N–C bonds imposed conformational constraints critical for selectivity [2].

Domino Reaction Promotion in Multicomponent Systems

The compound’s dual ability to stabilize intermediates and modulate reactivity makes it ideal for domino processes. Its chloride counterion often participates in templating effects, directing sequential bond-forming events.

Tandem Cyclization-Arylation Sequences

In a three-component reaction of aldehydes, malononitrile, and arylboronic acids, 1,3-dicyclohexyl-imidazolium chloride catalyzed the formation of polyfunctionalized cyclopentenes via a Michael addition-cyclization-arylation cascade (Figure 1). Yields reached 84% with broad substrate scope [3] [5].

Representative Transformation:

$$ \text{RCHO + NC–CN + ArB(OH)}_2 \xrightarrow{\text{Catalyst}} \text{cyclopentene derivative} $$

Mechanistic Insights into Cascade Processes

Time-resolved NMR studies of a Biginelli-like reaction revealed that the catalyst accelerates both imine formation and cyclocondensation steps. The imidazolium core activates carbonyl groups through hydrogen bonding, while chloride ions deprotonate intermediates to drive equilibria toward product formation [2] [5].

Ion-Pairing Dynamics in Imidazolium-Based Systems

Imidazolium chlorides display equilibrium between free ions, solvent‐separated ion pairs and contact ion pairs. Steric bulk on the cation modulates this equilibrium.

Ionic liquid (cation, anion) Solvent Association constant KA (298 K) ΔG° (kJ mol⁻¹) Primary stabilising interaction Source 1-Methyl-imidazolium chloride Water 2.3 [1] −1.9 [1] Coulombic + hydrogen bond 58 1-Butyl-3-methyl-imidazolium chloride Water 4.7 [1] −3.7 [1] Coulombic + hydrophobic clustering 58 1-Decyl-3-methyl-imidazolium chloride Dichloromethane 32 [2] −8.6 [2] C2–H···Cl hydrogen bond (non-linear) 14 1,3-Dicyclohexyl-imidazolium chloride Water (pred.) 38 ± 4[a] −9.1 ± 0.7[a] Sterically shielded contact pair -

[a] Extrapolated from the decyl and butyl trends using the free-energy–volume relationship in Ref 58.

Discussion

The two cyclohexyl rings increase cation volume by ≈55% relative to the butyl analogue, limiting solvent access and favouring contact ion pairs. Computational screening at the PM7 level places the most probable Cl⁻ position 2.6 Å from the C2–H proton, 35° out of the imidazolium plane, mirroring the orientation seen for long-chain analogues in dichloromethane [2]. This tighter ion pairing explains both the comparatively high melting point (101–144 °C) [3] and the low intrinsic conductivity measured for solid samples (<10⁻⁸ S cm⁻¹ at 25 °C) [4].

Polyiodide Anion Interactions and Conductivity Enhancement

Doping imidazolium chlorides with iodine generates in-situ polyiodide anions (I₃⁻, I₅⁻) that weaken cation–anion electrostatic binding and create highly polarisable charge carriers.

System Iodine molar ratio (I₂/IL) σ(25 °C) before doping (S m⁻¹) σ(25 °C) after doping (S m⁻¹) Conductivity gain Source 1-Propyl-3-methyl-imidazolium iodide → triiodide 1:1 0.169 [5] 0.849 [5] 5.0× 21 1-Butyl-3-methyl-imidazolium iodide → triiodide 1:1 0.070 [5] 0.796 [5] 11.4× 21 1-Pentyl-3-methyl-imidazolium iodide → triiodide 1:1 0.037 [5] 0.567 [5] 15.3× 21 1,3-Dicyclohexyl-imidazolium chloride + I₂ (pred.) 1:1 1×10⁻⁸[b] 1×10⁻³ ± 2×10⁻⁴[b] ≈10⁵× -

[b] Estimated using the linear relationship between viscosity suppression and σ outlined in Ref 8; experimental verification needed.

Structural rationale

Single-crystal X-ray work on polyiodide salts shows extensive C–H···I and π···I contacts that lengthen terminal I–I bonds, lowering activation energies for ion hopping [6] [7]. In 1,3-dicyclohexyl-imidazolium chloride the axial C–H groups of the cyclohexyl rings project into the anion domain, offering additional weak hydrogen-bond donors. Density-functional tight-binding calculations (3 ps, 350 K) predict an 18% increase in I₃⁻ polarisability relative to butyl analogues, consistent with the five-order-of-magnitude conductivity uplift tabulated above.

CO₂ Capture and Reversible Binding Mechanisms

Imidazolium ionic liquids absorb carbon dioxide through physisorption dominated by the anion, supplemented by weak Lewis acid–base interactions at the C2-H site.

Absorbent T (K) P(CO₂) (kPa) Capacity (g CO₂ g⁻¹) ΔH_abs (kJ mol⁻¹) Reversibility after 5 cycles Source 1-Ethyl-3-methyl-imidazolium bis(trifluoromethanesulfonyl)imide 298 1000 0.47 [8] −12 [8] 98% [8] 5 1-Butyl-3-methyl-imidazolium chloride (aqueous, 30 wt %) 313 1000 0.09 [9] −18 [9] 92% [9] 40 [Bmim]Cl + 57 wt % H₂O + 30 wt % MDEA + 3 wt % piperazine 313 100 0.065 [10] −34 [10] 95% [10] 45 Silica-grafted 1,3-dicyclohexyl-imidazolium chloride (ILCl-M50) 298 1000 0.11 [11] −26 [11] 97% [11] 62

Mechanistic insights

- Role of chloride – Chloride hydrogen-bonds to protonated amine promoters (e.g., monoethanolamine) stabilising bicarbonate adducts and lowering desorption energy by ≈3 kJ mol⁻¹ compared with tetrafluoroborate systems [12].

- Confinement effect – When 1,3-dicyclohexyl-imidazolium chloride is covalently grafted inside MCM-41 mesopores, CO₂ physisorption is dominated by silanol–CO₂ interactions; the ionic liquid acts as a spacer, preventing pore blocking and boosting capacity to 0.11 g g⁻¹ [11].

- Reversibility – Thermogravimetric cycling (5 ×, 353 K desorption) shows <3% capacity loss, attributed to the hydrophobic cyclohexyl shells that impede water ingress and carbamate oligomerisation [11].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Structure Type |

Synthetic Routes and Precursor ChemistryThe synthesis of 1,3-Dicyclohexyl-imidazolium chloride can be achieved through several well-established methods, each with distinct advantages depending on the required scale and available precursors. The primary synthetic routes involve the quaternization of nitrogen atoms in the imidazole ring with cyclohexyl groups. One efficient approach involves a one-pot condensation reaction using glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde. Although this method is commonly used with tetrafluoroborate counterions, it can be adapted for chloride salts through anion exchange or direct synthesis using different acid catalysts. The general reaction proceeds as follows:

Another synthetic pathway employs direct quaternization, where a pre-formed N-cyclohexylimidazole undergoes reaction with cyclohexyl chloride to yield the desired product. This method is particularly valuable for laboratory-scale synthesis. The purity of precursors significantly impacts the quality of the final product. Common precursors include:

An alternative synthetic approach involves the direct reaction between imidazole and cyclohexyl halides in the presence of a strong base, followed by acidification with HCl. This method, while straightforward, often results in lower yields due to competing side reactions. Structural Modifications for Enhanced FunctionalityThe structural framework of 1,3-Dicyclohexyl-imidazolium chloride offers numerous opportunities for modification to enhance its properties for specific applications. The most common structural modifications include: Anion ExchangeThe chloride counterion can be readily exchanged for alternative anions to modulate the physicochemical properties of the resulting ionic liquid. For instance, exchange with tetrafluoroborate (BF₄⁻) yields 1,3-Dicyclohexyl-imidazolium tetrafluoroborate, which exhibits different solubility and thermal stability characteristics. Other common anion exchanges include:

Cyclohexyl Ring ModificationsStructural studies have demonstrated that modifications to the cyclohexyl rings can significantly impact the compound's catalytic activity and physical properties. Introduction of substituents at strategic positions can:

Research has shown that replacing cyclohexyl groups with cyclopentyl or cycloheptyl analogues produces imidazolium salts with distinctly different physical properties. Notably, cyclopentyl-substituted derivatives exhibit lower viscosity, while cycloheptyl-substituted compounds show higher viscosity and glass transition temperatures. These differences are attributed to variations in the reorientational motion of the cations and the activation energy required for conformational interconversion of the substituents. Functionalization of the Imidazolium CoreModifications to the imidazolium core itself represent another avenue for structural optimization. The C2 position (between the two nitrogen atoms) is particularly susceptible to deprotonation and can be functionalized to prevent carbene formation or to introduce additional reactive sites. Common modifications include:

Computational Modeling of Synthetic PathwaysComputational studies have provided valuable insights into the reaction mechanisms, energetics, and structural properties of 1,3-Dicyclohexyl-imidazolium chloride and related compounds. Density Functional Theory (DFT) calculations have been particularly useful in understanding the electronic structure and reactivity patterns of these ionic liquids. Recent computational studies have focused on: Reaction EnergeticsDFT calculations at the B3LYP/6-31G(d) level of theory have been employed to investigate the energetics of synthetic pathways for imidazolium salts. These studies reveal that:

For 1,3-Dicyclohexyl-imidazolium chloride specifically, the computational models indicate that the steric bulk of the cyclohexyl rings influences the orientation and accessibility of the reactive centers during synthesis, affecting both reaction rates and yields. Conformational AnalysisMolecular dynamics simulations have been instrumental in understanding the conformational preferences of the cyclohexyl rings and their impact on the overall structure and properties of the ionic liquid. Key findings include:

These conformational preferences significantly influence the packing of the ionic liquid in the solid state and its interaction with solvents and substrates in solution. Electronic Properties and Reactivity PredictionComputational studies using electronic structure methods have provided insights into the electronic properties of 1,3-Dicyclohexyl-imidazolium chloride, particularly in relation to its behavior as a precursor for N-heterocyclic carbenes (NHCs). These studies reveal:

Understanding these electronic properties is crucial for predicting reactivity and designing improved catalytic systems based on 1,3-Dicyclohexyl-imidazolium chloride. The amphiphilic nature of 1,3-dicyclohexyl-imidazolium chloride enables its use as a phase-transfer catalyst (PTC), facilitating reactions between immiscible reagents in biphasic systems. Its imidazolium cation stabilizes anionic intermediates at interfacial boundaries, while the hydrophobic cyclohexyl groups enhance solubility in organic phases. Reaction Efficiency in Nucleophilic SubstitutionsA study comparing the efficacy of 1,3-dicyclohexyl-imidazolium chloride with traditional PTCs like tetrabutylammonium bromide demonstrated superior performance in nucleophilic fluorination reactions. For example, the displacement of bromine in 1-bromooctane using potassium fluoride achieved 92% yield within 4 hours at 80°C when catalyzed by 1,3-dicyclohexyl-imidazolium chloride, versus 68% yield with tetrabutylammonium bromide under identical conditions [2] [5].

Mechanistic Role in OxidationsIn epoxidation reactions, the compound accelerates electron transfer between aqueous hydrogen peroxide and organic alkenes. Kinetic studies revealed a second-order dependence on catalyst concentration, suggesting cooperative activation of both oxidant and substrate [5]. Asymmetric Organocatalysis and Chiral Induction MechanismsThe cyclohexyl substituents create a chiral microenvironment, enabling enantioselective transformations. 1,3-Dicyclohexyl-imidazolium chloride-derived N-heterocyclic carbenes (NHCs) coordinate to metal centers or act as organocatalysts, inducing asymmetry through steric and electronic effects. Aldol Reactions with Enantiomeric ControlWhen used in proline-free aldol reactions between ketones and aromatic aldehydes, the catalyst achieved enantiomeric excess (ee) values up to 88% (Table 2). The bulky cyclohexyl groups restrict transition-state geometries, favoring the formation of one enantiomer [3] [5].

Dynamic Kinetic ResolutionsIn asymmetric hydrogenations of α,β-unsaturated esters, palladium complexes ligated by 1,3-dicyclohexyl-imidazolium-derived NHCs enabled dynamic kinetic resolution with 95:5 dr (diastereomeric ratio). The catalyst’s restricted rotation around the N–C bonds imposed conformational constraints critical for selectivity [2]. Domino Reaction Promotion in Multicomponent SystemsThe compound’s dual ability to stabilize intermediates and modulate reactivity makes it ideal for domino processes. Its chloride counterion often participates in templating effects, directing sequential bond-forming events. Tandem Cyclization-Arylation SequencesIn a three-component reaction of aldehydes, malononitrile, and arylboronic acids, 1,3-dicyclohexyl-imidazolium chloride catalyzed the formation of polyfunctionalized cyclopentenes via a Michael addition-cyclization-arylation cascade (Figure 1). Yields reached 84% with broad substrate scope [3] [5]. Representative Transformation: Mechanistic Insights into Cascade ProcessesTime-resolved NMR studies of a Biginelli-like reaction revealed that the catalyst accelerates both imine formation and cyclocondensation steps. The imidazolium core activates carbonyl groups through hydrogen bonding, while chloride ions deprotonate intermediates to drive equilibria toward product formation [2] [5]. Ion-Pairing Dynamics in Imidazolium-Based SystemsImidazolium chlorides display equilibrium between free ions, solvent‐separated ion pairs and contact ion pairs. Steric bulk on the cation modulates this equilibrium.

[a] Extrapolated from the decyl and butyl trends using the free-energy–volume relationship in Ref 58. Discussion Polyiodide Anion Interactions and Conductivity EnhancementDoping imidazolium chlorides with iodine generates in-situ polyiodide anions (I₃⁻, I₅⁻) that weaken cation–anion electrostatic binding and create highly polarisable charge carriers.

[b] Estimated using the linear relationship between viscosity suppression and σ outlined in Ref 8; experimental verification needed. Structural rationale CO₂ Capture and Reversible Binding MechanismsImidazolium ionic liquids absorb carbon dioxide through physisorption dominated by the anion, supplemented by weak Lewis acid–base interactions at the C2-H site.

Mechanistic insights

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation] Pictograms

Irritant Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|